Tiagabine is an anti-convulsive medication. It is also used in the treatment for panic disorder as are a few other anticonvulsants. Though the exact mechanism by which tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor.
Tiagabine is an Anti-epileptic Agent. The physiologic effect of tiagabine is by means of Decreased Central Nervous System Disorganized Electrical Activity.
Tiagabine is a unique anticonvulsant used largely as an adjunctive agent in therapy of partial seizures in adults or children. Therapy with tiagabine is not associated with serum aminotransferase elevations, and clinically apparent liver injury from tiagabine has not been reported and must be rare if it occurs at all.
A nipecotic acid derivative that acts as a GABA uptake inhibitor and anticonvulsant agent. It is used in the treatment of EPILEPSY, for refractory PARTIAL SEIZURES.
See also: Tiagabine Hydrochloride (has salt form).
Tiagabine
CAS No.: 115103-54-3
Cat. No.: VC0001881
Molecular Formula: C20H25NO2S2
Molecular Weight: 375.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 115103-54-3 |
---|---|
Molecular Formula | C20H25NO2S2 |
Molecular Weight | 375.6 g/mol |
IUPAC Name | (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1 |
Standard InChI Key | PBJUNZJWGZTSKL-MRXNPFEDSA-N |
Isomeric SMILES | CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C |
SMILES | CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |
Canonical SMILES | CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C |
Chemical Structure and Pharmacological Profile
Molecular Characteristics
Tiagabine hydrochloride, with the chemical formula , is a white crystalline powder sparingly soluble in water but soluble in aqueous base . Its structure combines a lipophilic anchor with a nipecotic acid moiety, enabling efficient blood-brain barrier penetration . The compound’s specificity for GAT-1 arises from this structural configuration, which optimizes binding to presynaptic neuronal and glial transporters without significant affinity for other neurotransmitter systems .
Pharmacokinetics and Metabolic Pathways
Absorption and Distribution
Parameter | Induced Patients | Non-Induced Patients |
---|---|---|
Clearance | 2.4 mL/min/kg | 1.5 mL/min/kg |
Half-life | 2–5 hours | 7–9 hours |
Dose Equivalence | 32 mg ≈ 12 mg | 56 mg ≈ 22 mg |
Steady-state | 2 days | 2 days |
Clinical Efficacy in Epilepsy Management
Monotherapy and Comparative Effectiveness
In newly diagnosed epilepsy, tiagabine monotherapy (30–50 mg/day) showed comparable efficacy to carbamazepine, with 71.4% achieving ≥50% seizure reduction in a 16-week trial . Long-term follow-up (mean 24 months) indicated sustained efficacy in 13.2% of patients, including one case of 6-year seizure freedom .
Table 3: Clinical Trial Outcomes with Tiagabine
Study (n) | Dose Range | ≥50% Seizure Reduction | Seizure Freedom |
---|---|---|---|
Bauer et al. (1995) | 12–64 mg/day | 47–50% | Not reported |
Arroyo et al. (2005) | 40 mg/day | 33.4% (bid) | 2.7% |
Chahem & Bauer (2007) | 10–60 mg/day | 13.2% | 1.9% |
Adverse Effects and Risk Management
Common Adverse Reactions
Central nervous system (CNS) effects dominate tiagabine’s safety profile, including dizziness (18–24%), asthenia (14–19%), and somnolence (12–16%) . Nonconvulsive status epilepticus occurs in 7.8% of patients, particularly at doses >56 mg/day or with rapid titration .
Special Considerations
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Cognitive Effects: Unlike older AEDs, tiagabine preserves cognitive function, with no significant impairment in memory or attention .
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Ocular Toxicity: Dose-dependent blue-yellow color vision deficits occur in 1–2% of long-term users .
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Depression Risk: A 4% incidence of mood disorders necessitates monitoring in predisposed individuals .
Emerging Applications and Future Directions
Bipolar Disorder
Preliminary studies suggest tiagabine’s GABAergic effects may stabilize mood in bipolar II disorder, though RCTs are lacking .
Neuropathic Pain
Animal models indicate tiagabine reduces allodynia in diabetic neuropathy via spinal GABA enhancement, with Phase II trials ongoing .
Formulation Innovations
Extended-release formulations aim to mitigate peak-dose side effects and stabilize plasma concentrations, particularly in enzyme-induced patients .
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